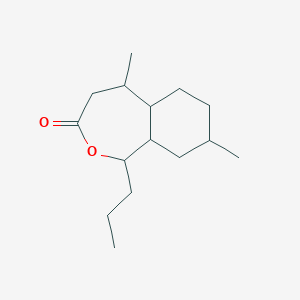
5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” is an organic compound that belongs to the class of benzoxepins. Benzoxepins are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with multiple rings and functional groups, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of the Propyl Group: Alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of “5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzoxepin Derivatives: Compounds with similar benzoxepin structures but different substituents.
Dimethyl Derivatives: Compounds with dimethyl groups attached to different positions.
Propyloctahydro Derivatives: Compounds with similar propyloctahydro structures.
Uniqueness
“5,8-Dimethyl-1-propyloctahydro-2-benzoxepin-3(1H)-one” is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
62309-22-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
5,8-dimethyl-1-propyl-4,5,5a,6,7,8,9,9a-octahydro-1H-benzo[c]oxepin-3-one |
InChI |
InChI=1S/C15H26O2/c1-4-5-14-13-8-10(2)6-7-12(13)11(3)9-15(16)17-14/h10-14H,4-9H2,1-3H3 |
InChI Key |
MAWMAKQMANUNEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2CC(CCC2C(CC(=O)O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Furan-2-yl)(6-methyl-4H-furo[3,2-b]indol-2-yl)methanone](/img/structure/B14537018.png)
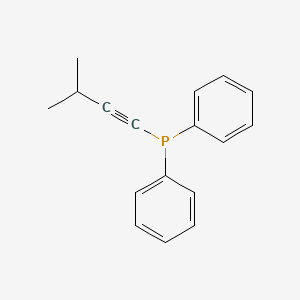

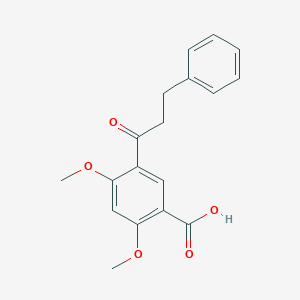
![4-Chloro-2-[(2,4,6-trimethylphenyl)sulfanyl]aniline](/img/structure/B14537035.png)
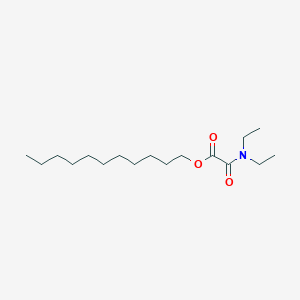
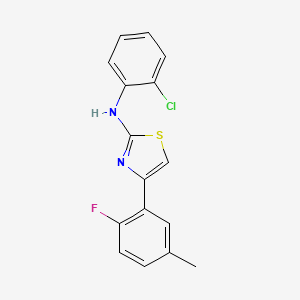
![1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-](/img/structure/B14537039.png)
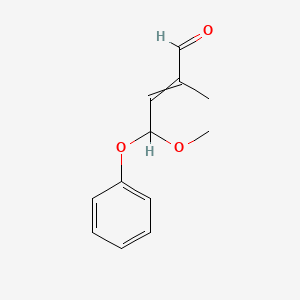
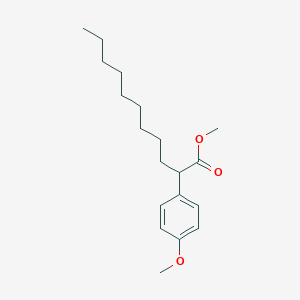
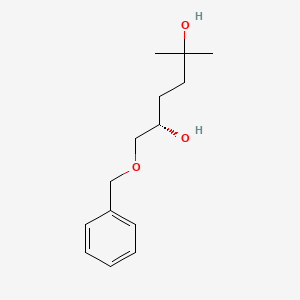
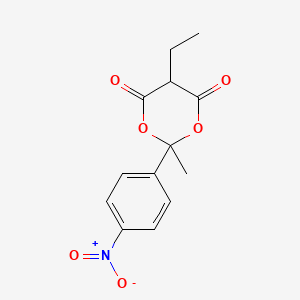
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-nitrobenzene)](/img/structure/B14537070.png)
![(4-Chlorophenyl)[1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]methanone](/img/structure/B14537077.png)
